3-Aminophthalonitrile

Overview

Description

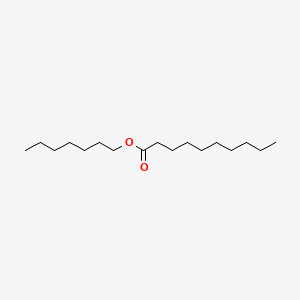

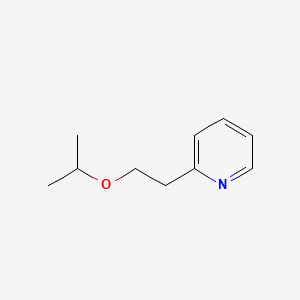

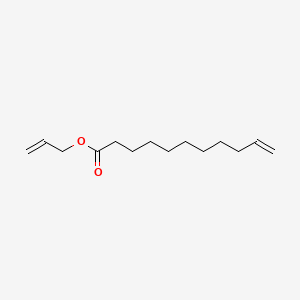

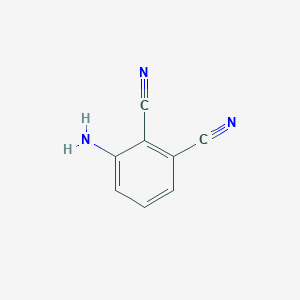

3-Aminophthalonitrile is a chemical compound with the molecular formula C8H5N3. It is used in the production of porous organic materials and metal-organic frameworks . The CAS number for this compound is 58632-96-5 .

Synthesis Analysis

The synthesis of this compound involves a series of successive reactions such as nitration, reduction, amidation, and dehydration . The molecular structure of this compound has been determined by the gas electron diffraction (GED) method supported by a mass spectrometric analysis of the gas phase .

Molecular Structure Analysis

The molecular structure of this compound has been optimized at the high-level quantum-chemical coupled-cluster theory, CCSD(T), in conjunction with the triple-ζ basis set . According to the natural bond orbital (NBO) analysis, the amino group is the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring .

Chemical Reactions Analysis

The chemical reactions of this compound involve intramolecular charge transfer . The structural and electronic rearrangement in the photoexcited molecules is connected to the intramolecular charge transfer .

Scientific Research Applications

Molecular Structure and Electronic Properties

- Equilibrium Structure Determination : The molecular structure of 3-aminophthalonitrile has been accurately determined using gas electron diffraction and mass spectrometric analysis, combined with high-level quantum-chemical coupled-cluster theory. This structural analysis highlighted the unique electronic properties due to intramolecular charge transfer, with the amino group acting as an electron donor and the nitrile groups withdrawing π electrons from the benzene ring (Vogt et al., 2016).

Vibrational Spectra Analysis

- Infrared Spectroscopy : The IR spectra of this compound (3-AFN) in solid phase were recorded and analyzed using quantum chemical calculations. This study provided insights into the ambiguity of different quantum chemical methods for predicting vibration spectra in the low-frequency range and the structural peculiarities of the 3-AFN molecule (Saveliev et al., 2018).

Polymer Science

- Novel Monomer for Polymerization : this compound derivatives have been explored for their potential in polymer science, particularly in modifying the post-cure temperature and time of polymers. Such derivatives offer improved thermal stability and processing properties for high-performance materials (Sheng et al., 2016).

Advanced Material Applications

- Composite Laminates : The use of this compound derivatives in the manufacturing of composite laminates has been studied, showing promising mechanical and thermal properties. These composites are suitable for high-temperature environments, demonstrating excellent thermal-oxidative stabilities and potential for use in advanced material applications (Chen et al., 2013).

Solar Energy

- Dye Sensitized Solar Cells (DSSC) : this compound derivatives have been researched for their role in dye sensitized solar cells. Their electronic structures, absorption bands, and efficiency in photoinduced electron transfer processes make them suitable for enhancing the conversion efficiency of DSSCs (Anbarasan et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

3-Aminophthalonitrile is a compound with unique electronic properties . It is primarily used in the field of dye-sensitized solar cells (DSSCs) as an organic dye sensitizer . The primary targets of this compound are the semiconductor TiO2 electrodes in DSSCs .

Mode of Action

The mode of action of this compound involves electron transfer processes. Upon photoexcitation, there is an electron injection process from the excited dye to the semiconductor’s conduction band . According to natural bond orbital (NBO) calculations, the amino group in this compound acts as the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring .

Biochemical Pathways

These processes are crucial in the functioning of DSSCs .

Pharmacokinetics

Its molecular structure has been determined by the gas electron diffraction (ged) method supported by a mass spectrometric analysis of the gas phase .

Result of Action

The result of the action of this compound is the enhancement of the efficiency of DSSCs. The compound’s unique electronic properties and its ability to participate in electron transfer processes contribute to this enhancement .

Action Environment

The action of this compound is influenced by the environment within the DSSCs. Factors such as the properties of the semiconductor TiO2 electrodes, the intensity of light, and the overall design and engineering of the DSSCs can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-aminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCNWWQQHZNTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343278 | |

| Record name | 3-Aminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58632-96-5 | |

| Record name | 3-Amino-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58632-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 3-Aminophthalonitrile in dye-sensitized solar cells (DSSCs)?

A: this compound shows promise as a potential dye sensitizer in DSSCs. Research suggests that upon photoexcitation, this compound can inject electrons into the conduction band of semiconductor materials like titanium dioxide (TiO2). [, ]. This electron transfer process is crucial for generating electricity in DSSCs. Further studies exploring its performance in actual DSSC devices are needed.

Q2: How does the molecular structure of this compound influence its electronic properties and suitability for DSSC applications?

A: The presence of both electron-donating amino groups and electron-withdrawing nitrile groups in this compound is crucial for its electronic properties [, ]. Density functional theory (DFT) calculations suggest that the lowest energy excited states of this compound arise from photoinduced electron transfer processes, facilitated by the interplay of these electron-donating and withdrawing groups []. This characteristic makes it a suitable candidate for DSSCs, as it enables efficient electron transfer to the semiconductor.

Q3: What spectroscopic techniques have been employed to characterize this compound, and what information do they provide?

A: Researchers have utilized Infrared (IR) spectroscopy to analyze the vibrational modes of this compound in its solid phase []. Quantum chemical calculations were employed to assign the experimental spectra. Additionally, UV spectroscopy has been used to investigate the electronic transitions within the molecule []. Combining experimental spectroscopic data with computational analysis offers valuable insights into the structure and electronic properties of this compound.

Q4: How has the structure of this compound been determined experimentally and theoretically?

A: The equilibrium structure of this compound has been accurately determined using Gas Electron Diffraction (GED) coupled with mass spectrometry []. This experimental data was further supported by high-level quantum-chemical calculations using Coupled-Cluster theory (CCSD(T)) with a triple-ζ basis set []. The study revealed a high degree of agreement between the experimental and theoretical bond lengths and angles, confirming the accuracy of the determined structure.

Q5: What insights do computational studies provide into the intramolecular charge transfer within this compound?

A: Natural Bond Orbital (NBO) calculations indicate that the amino group in this compound acts as an electron donor, while the nitrile groups function as electron withdrawers from the benzene ring []. This intramolecular charge transfer phenomenon contributes significantly to the unique electronic properties of the molecule, influencing its potential applications in areas like DSSCs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)